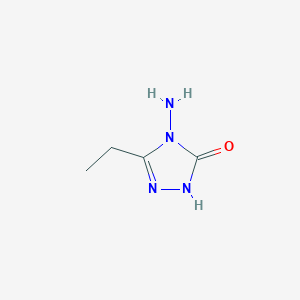

4-amino-3-ethyl-1H-1,2,4-triazol-5-one

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Heterocyclic Chemistry

The 1,2,4-triazole scaffold is a fundamental heterocyclic system that commands considerable attention in modern medicinal and materials chemistry. mdpi.com This five-membered ring containing three nitrogen atoms and two carbon atoms exhibits a unique combination of chemical properties. Its aromaticity, hydrogen bonding capability, and dipole character contribute to its ability to interact with various biological targets with high affinity. nih.gov

Derivatives of 1,2,4-triazole are known to possess a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. nih.govdergipark.org.tr The versatility of the triazole ring allows for the synthesis of a vast array of derivatives, making it a privileged scaffold in drug discovery. nih.gov Commercially successful drugs such as the antifungal fluconazole (B54011) and the antiviral ribavirin (B1680618) feature the 1,2,4-triazole core, underscoring its therapeutic importance. mdpi.com

Historical Context of 4-Amino-1,2,4-Triazole (B31798) Derivatives Research

Research into 4-amino-1,2,4-triazole derivatives has a rich history, driven by the quest for novel therapeutic agents. Early investigations focused on the synthesis of these compounds and the exploration of their fundamental chemical reactivity. The introduction of the 4-amino group provides a key site for further functionalization, allowing for the creation of diverse molecular architectures.

Over the decades, synthetic methodologies have evolved, enabling more efficient and varied production of 4-amino-1,2,4-triazole derivatives. dergipark.org.tr These efforts have led to the discovery of numerous compounds with significant biological activities, including notable antibacterial and anticonvulsant effects. researchgate.netmdpi.com The continuous exploration of these derivatives has solidified their importance as a valuable class of compounds in medicinal chemistry.

Current Research Trajectories for 4-amino-3-ethyl-1H-1,2,4-triazol-5-one

While extensive research exists for the broader class of 4-amino-1,2,4-triazoles, specific studies focusing solely on this compound are more limited. Current research trajectories for closely related analogues involve several key areas:

Synthesis of Novel Derivatives: A primary focus is the use of the 4-amino group and the triazolone ring as a scaffold to synthesize new, more complex molecules. This includes the formation of Schiff bases and subsequent cyclization reactions to create fused heterocyclic systems.

Biological Screening: A significant portion of the research is dedicated to evaluating the biological activities of new derivatives. This often involves screening for antimicrobial, antifungal, anticonvulsant, and anticancer properties. For instance, various Schiff bases of 4-amino-1,2,4-triazole derivatives have demonstrated promising antibacterial activity. nih.gov

Structural Analysis: X-ray crystallography and various spectroscopic techniques are employed to elucidate the three-dimensional structures of these compounds. This information is crucial for understanding structure-activity relationships and for designing more potent molecules. For example, the crystal structure of the closely related thione analogue, 3-(4-Amino-3-ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-chlorophenyl)propan-1-one, has been determined, providing valuable insight into the molecular geometry. nih.gov

Scope and Objectives of Research on the Chemical Compound

The primary objectives of research involving this compound and its derivatives are centered on the discovery and development of new biologically active agents. The overarching goals include:

Development of Efficient Synthetic Routes: To design and optimize synthetic pathways for the title compound and its derivatives, ensuring high yields and purity.

Exploration of Pharmacological Potential: To systematically investigate the therapeutic potential of these compounds across a range of biological targets.

Establishment of Structure-Activity Relationships (SAR): To understand how modifications to the chemical structure of this compound influence its biological activity. This knowledge is vital for the rational design of more effective and selective drugs.

Investigation of Physicochemical Properties: To characterize the fundamental physical and chemical properties of the compound, which is essential for its potential application in various fields.

Detailed Research Findings

Research into compounds structurally similar to this compound has yielded significant data, particularly in the areas of synthesis and structural characterization.

For instance, the synthesis of the related thiol derivative, 4-amino-3-ethyl-4H-1,2,4-triazole-5-thiol, is a key step in the preparation of more complex molecules. This intermediate can be reacted with other molecules, such as 3-(2-chlorophenyl)-1-phenyl-2-propen-1-one, to yield more elaborate triazole derivatives. nih.gov

Spectroscopic characterization is a cornerstone of this research. The ¹H NMR spectrum of a related compound, 4-(5-nitrofurfuralideamino)-3-ethyl-5-mercapto-1,2,4-triazole, provides insights into the chemical environment of the ethyl group and other protons in the molecule. researchgate.net

Below are interactive data tables summarizing key findings for structurally related compounds.

Spectroscopic Data for a Related Compound: 4-(5-nitrofurfuralideamino)-3-ethyl-5-mercapto-1,2,4-triazole researchgate.net

| Proton | Chemical Shift (ppm) |

| -CH₃ (ethyl) | 1.2 (triplet) |

| -CH₂ (ethyl) | 2.8 (quartet) |

| -SH | 4.2 (singlet) |

| Aromatic-H | 7.2-7.8 (multiplet) |

| -N=CH- | 9.8 (singlet) |

Crystal Structure Data for a Related Compound: 3-(4-Amino-3-ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-chlorophenyl)propan-1-one nih.gov

| Parameter | Value |

| Molecular Formula | C₁₉H₁₉ClN₄OS |

| Molecular Weight | 386.89 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 29.023 (10) |

| b (Å) | 7.561 (2) |

| c (Å) | 18.286 (6) |

| β (°) | 109.606 (6) |

| Volume (ų) | 3780 (2) |

Structure

3D Structure

Properties

CAS No. |

4379-93-5 |

|---|---|

Molecular Formula |

C4H8N4O |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

4-amino-3-ethyl-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C4H8N4O/c1-2-3-6-7-4(9)8(3)5/h2,5H2,1H3,(H,7,9) |

InChI Key |

ZXGTZAGVVNTWAW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NNC(=O)N1N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Ethyl 1h 1,2,4 Triazol 5 One and Its Derivatives

Classical Synthetic Approaches to the 1,2,4-Triazole-5-one Core

Traditional methods for constructing the 1,2,4-triazole-5-one ring system have long been established in organic chemistry. These routes often involve cyclization reactions of linear precursors, such as those derived from hydrazines and thiosemicarbazides, and can be adapted through multi-step protocols to yield a wide array of substituted derivatives.

Hydrazinolysis-Mediated Cyclization Reactions

A cornerstone in the synthesis of the 4-amino-1,2,4-triazol-5-one core is the cyclization reaction involving hydrazine (B178648) hydrate (B1144303). This method typically involves the reaction of an appropriate precursor, such as an ester ethoxycarbonyl hydrazone, with hydrazine hydrate, leading to the formation of the triazole ring. For instance, 4-amino-5-(substituted)-2,4-dihydro-3H-1,2,4-triazol-3-ones are effectively synthesized by reacting ester ethoxycarbonylhydrazones with hydrazine hydrate in refluxing water. nih.govnih.gov This approach has been used to prepare a variety of 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones with yields often exceeding 85%. nih.gov

The general scheme involves first preparing iminoester hydrochlorides, converting them to ester ethoxycarbonyl hydrazones, and then cyclizing these intermediates with hydrazine hydrate to yield the desired 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one. nih.gov Another variation involves the cyclization of potassium dithiocarbazinate salts with hydrazine hydrate. In this process, the reaction mixture is refluxed until the evolution of hydrogen sulfide (B99878) ceases, followed by acidification to precipitate the triazole product. dergipark.org.tr This method was used to prepare 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with a 65% yield. dergipark.org.tr

Table 1: Examples of Hydrazinolysis for 1,2,4-Triazole-5-one Synthesis

| Precursor | Product | Yield | Reference |

|---|---|---|---|

| Ester ethoxycarbonyl hydrazones | 3-Substituted-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones | 87-91% | nih.gov |

| Potassium dithiocarbazinate salt | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 65.10% | dergipark.org.tr |

| Ethyl [3-(4-chlorophenyl)-5-oxo-4-{[phenylmethylene]amino}-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate | 2-[4-Amino-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetohydrazide | 98% | nih.gov |

Routes Utilizing Thiosemicarbazides as Key Intermediates

Thiosemicarbazides are versatile intermediates for the synthesis of 1,2,4-triazole (B32235) rings, particularly for producing 3-thiol or 3-thione derivatives. researchgate.net A common method involves the cyclization of 1,4-disubstituted thiosemicarbazides in an alkaline medium. mdpi.com For example, 1-(2-furoyl or phenylacetyl)-4-substituted thiosemicarbazides can be prepared by condensing the corresponding acid hydrazide with an aryl isothiocyanate. Subsequent ring closure in a basic solution, such as aqueous sodium hydroxide (B78521), yields the 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols in good yields (62-79%). mdpi.com

Another established route begins with an acid hydrazide, which is reacted with carbon disulfide in an alkaline ethanolic solution to form a potassium dithiocarbazate salt. This intermediate is then cyclized with hydrazine hydrate to produce the 4-amino-1,2,4-triazole-3-thiol (B7722964) nucleus. dergipark.org.tr A one-pot, two-step synthesis method has also been developed where acyl/aroyl substituted thiosemicarbazides are synthesized first and then cyclized by refluxing in 4N sodium hydroxide solution to give 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones. dergipark.org.tr This method is noted for its high yields and reduced reaction times compared to conventional processes that require isolation of the thiosemicarbazide (B42300) intermediate. dergipark.org.tr

Table 2: Synthesis of 1,2,4-Triazoles via Thiosemicarbazide Intermediates

| Starting Materials | Intermediate | Final Product Type | Yield | Reference |

|---|---|---|---|---|

| Acid hydrazides + Aryl isothiocyanates | 1,4-Disubstituted thiosemicarbazides | 5-Substituted-4-aryl-4H-1,2,4-triazole-3-thiols | 62-79% | mdpi.com |

| Benzoic acid hydrazide + Carbon disulfide | Potassium dithiocarbazinate salt | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Not specified for this step | dergipark.org.tr |

| Substituted hydrazides + Alkyl/aryl isothiocyanates | Acyl/aroyl substituted thiosemicarbazides | 3,4-Disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones | High | dergipark.org.tr |

Multi-Step Synthesis Protocols for Substituted 4-Amino-1,2,4-triazol-5-ones

The synthesis of specifically substituted 4-amino-1,2,4-triazol-5-ones often requires multi-step protocols that build complexity sequentially. A representative five-step synthesis starts with benzoic acid, which is first esterified. chemijournal.com The resulting methyl benzoate (B1203000) is then reacted with hydrazine hydrate to form benzoic acid hydrazide. This hydrazide is converted to a potassium salt of dithiocarbamate (B8719985) acid, which is subsequently cyclized with hydrazine hydrate to yield 4-amino-5-aryl-3-mercapto-(4H)-1,2,4-triazole. The final step involves forming Schiff bases via reaction with various aldehydes. chemijournal.com

Another multi-step approach involves synthesizing a basic nucleus, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which is then used as a scaffold for further modifications. dergipark.org.tr This nucleus can undergo condensation reactions with different aldehydes to produce Schiff bases, which can be further cyclized with reagents like thioglycolic acid to create more complex thiazolidinone derivatives. dergipark.org.tr A divergent, metal-free synthesis of substituted amino-1,2,4-triazoles has also been reported, starting from readily accessible N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides. organic-chemistry.org Depending on the reaction conditions (acidic vs. neutral), this method can selectively yield either amino-1,2,4-triazoles or nitroimino-1,2,4-triazoles in moderate to high yields. organic-chemistry.org This approach is noted for its operational simplicity and environmental friendliness compared to routes requiring harsh conditions or oxidants. organic-chemistry.org

Advanced Synthetic Strategies for 4-Amino-3-ethyl-1H-1,2,4-triazol-5-one Derivatives

Modern synthetic chemistry offers advanced techniques to improve the efficiency, yield, and environmental impact of chemical reactions. For the synthesis of 4-amino-1,2,4-triazol-5-one derivatives, microwave-assisted synthesis and the formation of Schiff bases for further functionalization are prominent examples of these advanced strategies.

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving product yields. rsc.orgscielo.org.za The synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, for example, was achieved in just 5 minutes with yields up to 96% using microwave assistance, a substantial improvement over conventional heating methods that can take several hours. rsc.org Similarly, the synthesis of other 1,2,4-triazole derivatives saw reaction times reduced from 27 hours with conventional heating to only 30 minutes under microwave irradiation, with yields reaching 96%. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for 1,2,4-Triazoles

| Product Type | Conventional Method (Time) | Microwave Method (Time) | Microwave Method (Yield) | Reference |

|---|---|---|---|---|

| 3,5-Dibenzyl-4-amino-1,2,4-triazole | Several hours | 33-90 seconds | 82% | rsc.org |

| Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes | 96% | rsc.org |

| 3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one | Not specified | 5.0 minutes | 96% | rsc.org |

| Schiff's bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-4 hours (reflux) | 5-10 minutes | 52-92% | chemijournal.comresearchgate.net |

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

The 4-amino group on the 1,2,4-triazole ring is a key functional handle for derivatization, most commonly through condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.govdergipark.org.tr This reaction is typically straightforward, often involving refluxing the 4-amino-1,2,4-triazole (B31798) with the desired carbonyl compound in a suitable solvent like ethanol, sometimes with a catalytic amount of acid such as glacial acetic acid. nih.govchemijournal.com

A wide variety of Schiff bases have been synthesized from 4-amino-1,2,4-triazole-5-one derivatives. For example, 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones can be condensed with isatin (B1672199) derivatives to produce the corresponding Schiff bases in good yields. nih.gov Similarly, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been reacted with various substituted benzaldehydes to form a series of Schiff bases. dergipark.org.trresearchgate.net The formation of the azomethine group (N=CH) is a key indicator of a successful reaction and can be confirmed by the absence of the NH₂ peak and the appearance of a new N=CH peak in NMR spectra. dergipark.org.trdergipark.org.tr These Schiff bases are not just final products but also serve as intermediates for further transformations, such as the synthesis of Mannich bases or other complex heterocyclic systems. nih.govdergipark.org.tr

Derivatization Approaches at Nitrogen and Sulfur Centers (e.g., Alkylation, Acylation)

The core structure of this compound and its thione analog, 4-amino-3-ethyl-1H-1,2,4-triazole-5(4H)-thione, presents multiple reactive sites for derivatization, particularly at the nitrogen and sulfur atoms. These modifications are pivotal for modulating the compound's physicochemical properties and biological activities. The primary derivatization strategies employed are alkylation and acylation.

Alkylation:

Alkylation of 4-amino-3-substituted-1,2,4-triazole-5-thiones can occur at the endocyclic nitrogen atoms, the exocyclic amino group, or the exocyclic sulfur atom. The site of alkylation is influenced by the reaction conditions, the nature of the alkylating agent, and the tautomeric form of the triazole ring.

S-Alkylation: The thione form of the triazole exists in tautomeric equilibrium with the thiol form. In the presence of a base, the thiol proton can be abstracted to form a highly nucleophilic thiolate anion. This anion readily undergoes nucleophilic substitution with alkyl halides to yield S-alkylated derivatives. This S-alkylation is a common and efficient method for derivatizing this class of compounds. For instance, the reaction of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with ethyl chloroacetate (B1199739) in an alkaline medium leads to the formation of the corresponding S-substituted ester.

N-Alkylation: Alkylation can also occur at the nitrogen atoms of the triazole ring. The regioselectivity of N-alkylation (at N1, N2, or the exocyclic N4) is a significant consideration. Studies on the alkylation of 4-nitroamino-1,2,4-triazole have shown that alkylation with alkyl halides or oxiranes occurs exclusively at the endocyclic nitrogen atoms, with the exocyclic amino group remaining unreacted. researchgate.net The specific nitrogen atom that undergoes alkylation can be influenced by steric and electronic factors of both the triazole substrate and the alkylating agent.

Acylation:

Acylation reactions introduce an acyl group into the molecule, typically at a nitrogen atom.

N-Acylation: The exocyclic 4-amino group is a primary site for acylation. Reaction with acyl chlorides or acid anhydrides can lead to the formation of the corresponding N-acylamino derivatives. For example, new 1-acyl derivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole have been synthesized by the acylation of the parent triazoles with various acyl chlorides. nih.gov This modification can significantly impact the molecule's properties.

Derivatization of the 4-amino group: The 4-amino group can also be derivatized through condensation reactions with aldehydes or ketones to form Schiff bases. For example, 4-amino-3-ethyl-1,2,4-triazole-5-thione has been reacted with 5-chloro-2-hydroxybenzaldehyde to yield the corresponding Schiff base. nih.gov These imine derivatives can then be subjected to further reactions.

The following table summarizes some examples of derivatization of related 4-amino-1,2,4-triazole-5-thione systems.

| Starting Material | Reagent | Product | Reaction Type |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Schiff Base Formation |

| 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | Substituted Aldehydes | Schiff Base Derivatives | Schiff Base Formation |

| 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol sodium salt | Alkyl Iodides | 5-Alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles | S-Alkylation |

| 5-Alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles | Acyl Chlorides | 1-Acyl-5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles | N-Acylation |

Detailed Reaction Mechanisms Underlying Synthesis of this compound Derivatives

The derivatization of this compound and its thione analog proceeds through well-established reaction mechanisms in organic chemistry. Understanding these mechanisms is crucial for predicting reaction outcomes and designing new synthetic strategies.

Mechanism of S-Alkylation:

The S-alkylation of the thione tautomer, 4-amino-3-ethyl-1H-1,2,4-triazole-5(4H)-thione, is a classic example of a nucleophilic substitution reaction.

Deprotonation: The reaction is typically carried out in the presence of a base (e.g., sodium hydroxide, potassium carbonate). The base abstracts the acidic proton from the thiol group (-SH) of the thiol tautomer, forming a highly nucleophilic thiolate anion. The negative charge on the sulfur atom is stabilized by resonance within the triazole ring.

Nucleophilic Attack: The thiolate anion then acts as a nucleophile and attacks the electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). This is typically an SN2 reaction, where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the halide).

Formation of the S-Alkyl Derivative: The attack results in the formation of a new carbon-sulfur bond and the displacement of the leaving group, yielding the S-alkylated product.

Mechanism of N-Acylation:

The acylation of the nitrogen atoms, particularly the exocyclic 4-amino group, proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbonyl double bond and eliminating the leaving group. In the case of an acyl chloride, the leaving group is a chloride ion. For an acid anhydride, the leaving group is a carboxylate anion.

Deprotonation: A base (which can be another molecule of the triazole or a scavenger base added to the reaction) removes a proton from the nitrogen atom, resulting in the final N-acylated product.

The regioselectivity of N-acylation (i.e., whether acylation occurs at the exocyclic amino group or one of the endocyclic nitrogens) can be influenced by the reaction conditions and the steric and electronic properties of the starting materials. Generally, the exocyclic 4-amino group is more nucleophilic and less sterically hindered, making it the preferred site of acylation.

Mechanism of Schiff Base Formation:

The reaction of the 4-amino group with an aldehyde or ketone to form a Schiff base (an imine) is a condensation reaction that typically occurs under acidic catalysis.

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Amino Group: The nucleophilic 4-amino group attacks the protonated carbonyl carbon, forming a protonated carbinolamine intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the nitrogen atom pushes out the water molecule, forming a protonated imine (an iminium ion).

Deprotonation: A base (often the solvent or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom to give the final, neutral Schiff base.

Structural Elucidation and Characterization

X-ray Crystallography of 4-Amino-3-ethyl-1H-1,2,4-triazol-5-one and its Analogs

X-ray crystallography stands as the cornerstone for the unambiguous determination of molecular structures in the solid state. For 1,2,4-triazole (B32235) derivatives, this technique offers unparalleled insight into the geometric arrangement of the heterocyclic ring and its substituents, as well as the intermolecular interactions that govern the crystal packing.

Studies on analogs of this compound, such as 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione and Schiff bases of 4-Amino-5-indol-2-yl-1,2,4-triazole-3-thione, have provided detailed bond lengths and angles. researchgate.netiucr.orgmdpi.com In these structures, the bond lengths within the triazole ring are consistent with their formal designations, showing partial double bond character due to electron delocalization. For instance, in a related thione derivative, the C=S double bond and the C-N and N-N single bonds within the ring are clearly defined. X-ray analysis of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole confirms the presence of a C=S double bond, indicating it exists in the thione form in the crystalline state. wikipedia.org The geometry around the exocyclic amino group is typically planar, suggesting sp² hybridization of the nitrogen atom.

| Compound | Bond | Length (Å) | Reference |

|---|---|---|---|

| (E)-4-((4-Bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C=S | 1.682 | mdpi.com |

| N1-N2 | 1.395 | ||

| C3-N4 | 1.371 | ||

| N4-N(amino) | 1.405 | ||

| 3-(N-phthalimidomethyl)-4-amino-1,2,4-triazole-5-thione | C=S | 1.680 | researchgate.net |

| N1-N2 | 1.400 | ||

| C5-N1 | 1.378 |

| Compound | Rings Involved | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 3-(4-Amino-3-ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-1,3-diphenylpropan-1-one | Triazole Ring / Phenyl Ring 1 | 58.64 (9) | researchgate.net |

| Triazole Ring / Phenyl Ring 2 | 87.68 (9) | ||

| 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione | Triazole Ring / Thiophene Ring | 75.02 (17) | iucr.org |

| 4-Amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione | Triazole Ring / Triazole Ring | 70.97 (5) | researchgate.net |

The conformation adopted by these molecules in the crystal lattice is dictated by a combination of intramolecular forces, such as steric hindrance between bulky substituents, and intermolecular forces, primarily hydrogen bonding. The amino group and the N-H proton of the triazole ring are potent hydrogen bond donors, while the carbonyl oxygen (or thione sulfur) and the ring nitrogen atoms act as acceptors. researchgate.net In the crystal structure of 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, molecules form inversion dimers through N—H⋯S hydrogen bonds. iucr.org These interactions create robust supramolecular networks that stabilize the crystal packing.

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for confirming the identity and elucidating the structural features of newly synthesized compounds. Infrared and nuclear magnetic resonance spectroscopy provide complementary information on functional groups and the chemical environment of atoms.

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 4-amino-1,2,4-triazol-5-one derivatives, the spectra are typically characterized by several key absorption bands. nih.gov The N-H stretching vibrations of the amino group (NH₂) and the ring N-H appear as distinct bands in the region of 3100-3400 cm⁻¹. The carbonyl (C=O) group exhibits a strong absorption band around 1700-1730 cm⁻¹. The C=N stretching vibration of the triazole ring is observed in the 1630-1650 cm⁻¹ region. nih.gov The presence of these characteristic bands provides strong evidence for the 4-amino-1,2,4-triazol-5-one scaffold.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H and NH₂ stretching | 3340 - 3210 |

| C-H aromatic stretching | 3100 - 3030 |

| C=O stretching | 1730 - 1720 |

| C=N stretching | 1640 - 1630 |

| N=N stretching | ~1595 |

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a this compound derivative, the ethyl group would give rise to a characteristic triplet and quartet pattern. The protons of the amino (NH₂) group typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The ring N-H proton also appears as a singlet, often at a lower field (higher ppm value). For example, in 3-substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, the NH₂ protons are observed around 5.2-5.3 ppm, while the ring NH proton is found further downfield, between 11.4 and 11.9 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the triazolone ring is typically observed at a low field, around 153-154 ppm. nih.gov The carbons of the ethyl group would appear in the aliphatic region of the spectrum. The C3 carbon of the triazole ring, to which the ethyl group is attached, would resonate at approximately 146-147 ppm. nih.gov

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH (ring) | 11.4 - 11.9 (s) | - |

| NH₂ | ~5.3 (s, br) | - |

| C=O (C5) | - | 153 - 154 |

| C-R (C3) | - | 145 - 147 |

| -CH₂- (ethyl) | ~2.6 (q) | ~18 |

| -CH₃ (ethyl) | ~1.2 (t) | ~10 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Chemical Shift Assignments and Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group, the amino group, and the N-H proton of the triazole ring.

Ethyl Group (-CH₂CH₃): The ethyl group would present as a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃). The methylene quartet would likely appear downfield due to the deshielding effect of the adjacent triazole ring. The methyl triplet would appear further upfield.

Amino Group (-NH₂): The two protons of the C4-amino group would typically appear as a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

Triazole Ring N-H: The proton on one of the ring nitrogens (N1) is also expected to produce a broad singlet, which is exchangeable with D₂O. Its chemical shift would be significantly downfield due to the heterocyclic environment and tautomerism.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂CH₃ | Upfield (e.g., 1.0-1.4) | Triplet |

| -CH₂ CH₃ | Downfield (e.g., 2.4-2.8) | Quartet |

| -NH₂ | Variable, broad (e.g., 5.0-6.0) | Singlet (broad) |

¹³C NMR Chemical Shift Assignments and Carbon Framework Elucidation

The ¹³C NMR spectrum is expected to display four distinct signals, corresponding to the two carbons of the ethyl group and the two carbons of the triazole ring.

Triazole Ring Carbons: The C3 and C5 carbons of the triazole ring are expected to resonate at low field (downfield). The C5 carbon, being a carbonyl carbon (C=O), would be the most deshielded and appear furthest downfield. The C3 carbon, attached to the ethyl group, would appear slightly upfield from the C5 signal.

Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons would appear in the upfield region of the spectrum, with the methyl carbon being the most shielded.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂CH₃ | Upfield (e.g., 10-15) |

| -CH₂ CH₃ | Upfield (e.g., 20-30) |

| C 3 (Triazole Ring) | Downfield (e.g., 145-155) |

| C 5 (C=O, Triazole Ring) | Furthest Downfield (e.g., 155-165) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Electron Impact (EI) mass spectrometry of this compound (Molecular Formula: C₄H₇N₅O, Molecular Weight: 141.13 g/mol ) would be expected to show a molecular ion peak [M]⁺ at m/z 141. The fragmentation pattern would likely involve characteristic losses from the parent molecule.

Common fragmentation pathways for 1,2,4-triazole heterocycles often involve the cleavage of the ring. Expected fragmentation could include:

Loss of the ethyl group: A peak corresponding to [M - CH₂CH₃]⁺ at m/z 112.

Ring Cleavage: Fragmentation of the triazole ring can lead to the loss of molecules like N₂, HNCO, or HCN, resulting in a complex pattern of smaller fragment ions. For example, a common fragmentation pattern in triazoles is the initial loss of N₂, leading to various daughter ions. The presence of the carbonyl and amino groups would further influence the fragmentation pathways.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 141 | [M]⁺ (Molecular Ion) |

| 113 | [M - N₂]⁺ or [M - CO]⁺ |

| 112 | [M - C₂H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound, recorded in a suitable solvent like ethanol or methanol, would be expected to show absorption bands corresponding to electronic transitions within the molecule. The key chromophores are the triazole ring and the carbonyl group.

π → π* Transitions: The conjugated system of the triazole ring will give rise to intense π → π* transitions, typically observed in the shorter wavelength UV region (e.g., 200-250 nm).

n → π* Transitions: The carbonyl group (C=O) and the nitrogen atoms with lone pairs allow for lower energy n → π* transitions. These are typically less intense and appear at longer wavelengths (e.g., 260-300 nm) compared to the π → π* transitions.

The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the solvent polarity.

Computational and Theoretical Studies

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. The primary methods employed for studying 1,2,4-triazole (B32235) derivatives are Density Functional Theory (DFT) and Hartree-Fock (HF), often used in conjunction with various basis sets to ensure accuracy.

Density Functional Theory (DFT) has become a prevalent method for investigating the properties of 1,2,4-triazole systems due to its balance of computational cost and accuracy. jcchems.comnih.gov The B3LYP hybrid functional, which incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently utilized. researchgate.nettandfonline.com DFT calculations are applied to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as frontier molecular orbital energies. researchgate.nettandfonline.com Studies on related triazole-thione and triazol-5-one compounds demonstrate that DFT methods can reliably predict structures and energetics, showing good agreement with experimental data where available. tandfonline.comresearchgate.net These calculations are crucial for understanding tautomeric equilibria and reaction mechanisms at a molecular level. jcchems.comresearchgate.net

The Hartree-Fock (HF) method, an ab initio approach, is also employed in the theoretical study of triazole compounds. ntu.edu.iq While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, HF serves as a valuable baseline for comparative analyses. researchgate.netntu.edu.iq For instance, studies on the tautomerism of substituted triazoles have used the HF method to evaluate the relative stability of different forms. ntu.edu.iq By comparing the results from HF and DFT, researchers can gain a more comprehensive understanding of the electronic structure and the influence of electron correlation on the molecule's properties.

The choice of basis set is a critical parameter in quantum chemical calculations, as it defines the set of functions used to build molecular orbitals. For 1,2,4-triazole derivatives, Pople-style basis sets are commonly selected. The 6-31G(d) and 6-31G(d,p) basis sets, which include polarization functions on heavy atoms (d) and sometimes on hydrogen atoms (p), are widely used for geometry optimization and frequency calculations. researchgate.nettandfonline.comresearchgate.net For more precise energy calculations, larger basis sets like 6-311G(d,p) may be employed. materialsciencejournal.org The selection of a particular method and basis set combination is often guided by the specific property being investigated and the desired balance between accuracy and computational resources.

Table 1: Common Computational Methods and Basis Sets in Triazole Studies

| Methodology | Common Basis Sets | Typical Applications | Reference Compounds |

|---|---|---|---|

| DFT (B3LYP) | 6-31G(d), 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies, HOMO-LUMO Analysis | 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one tandfonline.com, 1,2,4-triazole-3-thione derivatives researchgate.net |

| Hartree-Fock (HF) | 6-31G | Tautomerism Studies, Comparative Energy Calculations | Substituted 1,2,4-triazoles ntu.edu.iq |

| TD-DFT | 6-311G(d,p) | Electronic Absorption Spectra (UV-Vis) | Pyran derivatives (as a representative heterocyclic system) materialsciencejournal.org |

Molecular Geometry Optimization and Validation through Computational Data

A primary application of computational chemistry is the determination of a molecule's most stable three-dimensional structure through geometry optimization. researchgate.net For compounds like 4-amino-3-ethyl-1H-1,2,4-triazol-5-one, this process involves calculating the total energy at various atomic arrangements until a minimum energy conformation is found. The resulting theoretical data, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular structure.

To validate the accuracy of these computational models, the calculated geometric parameters are often compared with experimental data obtained from X-ray crystallography for similar molecules. researchgate.nettandfonline.com For example, in a study on 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one, the molecular geometry calculated using the B3LYP/6-31G(d) level of theory was found to reproduce the single-crystal X-ray diffraction data with good agreement. tandfonline.com This correspondence between theoretical and experimental values lends confidence to the computational method's ability to predict the structures of related, uncharacterized compounds.

Table 2: Illustrative Comparison of X-ray and Calculated Geometrical Parameters for a Related Triazole Compound

| Parameter | Bond/Angle | Experimental (X-ray) Value | Calculated (DFT/B3LYP) Value |

|---|---|---|---|

| Bond Length (Å) | C=O | 1.220 | 1.215 |

| Bond Length (Å) | N-N (in ring) | 1.400 | 1.385 |

| Bond Length (Å) | C-N (in ring) | 1.350 | 1.360 |

| Bond Angle (°) | N-C-N | 110.0 | 109.5 |

| Bond Angle (°) | C-N-N | 105.0 | 105.8 |

Note: Data are representative for a substituted 1,2,4-triazol-5-one (B2904161) derivative and serve for illustrative purposes.

Intermolecular Interactions and Supramolecular Chemistry

Analysis of Hydrogen Bonding Networks in 4-Amino-3-ethyl-1H-1,2,4-triazol-5-one Derivatives

Hydrogen bonding represents the most significant directional force in assembling the crystal structures of 4-amino-1,2,4-triazole (B31798) derivatives. The amino group (-NH2) and the triazole ring nitrogen and oxygen/sulfur atoms are key participants in these networks.

In the crystalline state, derivatives of this compound and its thio-analogs exhibit prominent hydrogen bonds involving the amino group and the exocyclic oxygen or sulfur atom. For instance, in the crystal structure of 3-(4-Amino-3-ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-chlorophenyl)-1-phenylpropan-1-one, intermolecular N—H⋯S and N—H⋯O hydrogen bonds are crucial in linking molecules into centrosymmetric dimers. nih.gov Similarly, the structure of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione features N—H⋯S hydrogen bonds that contribute to a three-dimensional network. nih.gov These interactions are fundamental in creating stable, repeating structural motifs.

Table 1: Examples of N—H⋯O and N—H⋯S Hydrogen Bond Geometries in Triazole Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Reference |

|---|---|---|---|---|---|

| N—H···S | 0.86 | 2.58 | 3.419(2) | 164 | Derivative nih.gov |

| N—H···O | 0.86 | 2.22 | 3.028(3) | 156 | Derivative nih.gov |

| N—H···S | 0.91(3) | 2.59(3) | 3.490(2) | 171(2) | Derivative nih.gov |

This is an interactive data table. You can sort and filter the data as needed.

The nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. Intermolecular N—H⋯N hydrogen bonds, typically involving the amino group as the donor, are frequently observed to link molecules into extended chains or sheets. nih.govnih.gov In the crystal structure of 4-amino-3,5-dimethyl-4H-1,2,4-triazole, these N—H⋯N interactions form a two-dimensional sheet. nih.gov In other derivatives, such as 4-amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione, N—H···N bonds connect molecules into chains. nih.gov Weaker C—H⋯N interactions can also provide additional stability to the crystal lattice. researchgate.net

Table 2: Examples of N—H⋯N Hydrogen Bond Geometries in Triazole Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Reference |

|---|---|---|---|---|---|

| N—H···N | 0.90 | 2.11 | 3.007 (7) | 173 | Derivative nih.gov |

| N—H···N | 0.85(3) | 2.17(3) | 3.012(2) | 172(3) | Derivative nih.gov |

This is an interactive data table. You can sort and filter the data as needed.

When hydroxyl groups are present in the molecular structure of derivatives, O—H⋯O and O—H⋯S hydrogen bonds become significant contributors to the supramolecular architecture. researchgate.net In the case of 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, O—H⋯S hydrogen bonds link molecular chains (formed by N—H⋯O bonds) into corrugated layers, showcasing a hierarchical assembly process. nih.gov These interactions demonstrate how different types of hydrogen bonds can work in concert to build complex, higher-dimensional structures.

Table 3: Example of O—H⋯S Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Reference |

|---|

This is an interactive data table. You can sort and filter the data as needed.

Investigation of π-Stacking Interactions and Aromatic Stacking Motifs

Aromatic π-stacking is another critical non-covalent interaction that influences the crystal packing of triazole derivatives, particularly those containing additional aromatic rings. nih.gov These interactions occur between the electron-rich π-systems of the triazole ring and adjacent aromatic moieties. In 4-amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione, π···π stacking interactions provide further stability to the crystal structure, with short distances observed between the centroids of neighboring triazole and pyridine (B92270) rings. nih.gov The centroid-to-centroid distances in such systems are typically in the range of 3.4 to 3.8 Å, indicative of significant orbital overlap. nih.govresearchgate.net These stacking arrangements can lead to the formation of columnar structures or layered motifs within the crystal. nih.gov

Table 4: Examples of π-Stacking Interaction Parameters

| Interacting Rings | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Compound Reference |

|---|---|---|---|

| Triazole···Triazole | 3.480 (5) | - | Derivative nih.gov |

| Pyridine···Pyridine | 3.574 (5) | - | Derivative nih.gov |

This is an interactive data table. You can sort and filter the data as needed.

Formation of Supramolecular Assemblies and Extended Network Structures

The synergy between various intermolecular forces—strong N—H⋯O/N/S and O—H⋯S/O hydrogen bonds, and weaker C—H⋯N/π and π-π stacking interactions—results in the formation of diverse and intricate supramolecular assemblies. The specific architecture depends on the functional groups present in the derivative. Simple one-dimensional chains formed by a primary hydrogen bond can be further organized into two-dimensional layers or three-dimensional frameworks through weaker, secondary interactions. nih.govnih.gov For instance, in one derivative, N—H⋯O and N—H⋯S bonds create dimers, which are then linked into chains by C—H⋯π forces. nih.gov In another example, N—H⋯O bonds form chains, which are linked by O—H⋯S bonds into layers, and these layers are finally connected into a 3D network by N—H⋯N and N—H⋯S bonds. nih.gov This hierarchical assembly highlights the programmability inherent in the molecular structure, allowing for the construction of complex, extended networks from simple building blocks.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

A comprehensive review of available scientific literature and crystallographic databases indicates that a specific Hirshfeld surface analysis for the compound This compound has not been reported. The determination of a molecule's crystal structure is a prerequisite for conducting Hirshfeld surface analysis, as this technique relies on the precise atomic coordinates and unit cell parameters obtained from X-ray or neutron diffraction studies. To date, the crystal structure of This compound has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD).

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for a given molecule dominates the corresponding sum over the crystal. This partitioning defines a unique surface for each molecule, known as the Hirshfeld surface.

The analysis provides a visual representation of intermolecular contacts through the mapping of various properties onto this surface. One of the most common properties is the normalized contact distance (dnorm), which is based on the distance from the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. The dnorm surface highlights regions of significant intermolecular contacts: negative values (red areas) indicate contacts shorter than the van der Waals radii, positive values (blue areas) represent contacts longer than the van der Waals radii, and zero values (white areas) correspond to contacts approximately equal to the van der Waals radii.

The quantitative data derived from Hirshfeld surface analysis, typically presented in tabular format, would allow for a precise breakdown of the percentage contribution of each intermolecular contact to the total Hirshfeld surface area.

| Interaction Type | Percentage Contribution (%) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| N···H/H···N | Data not available |

| C···H/H···C | Data not available |

| Other | Data not available |

A representative data table that would be generated from a Hirshfeld surface analysis. The values are dependent on the specific crystal structure.

Without experimental crystallographic data for This compound , any discussion of its specific intermolecular contacts and their quantitative assessment via Hirshfeld surface analysis remains speculative. The synthesis and crystallographic characterization of this compound would be a necessary first step to enable such an analysis and provide a deeper understanding of its supramolecular chemistry.

Coordination Chemistry of 4 Amino 3 Ethyl 1h 1,2,4 Triazol 5 One Derivatives

Ligand Properties of the 4-Amino-1,2,4-triazole-5-one Core and its Analogs

The 4-amino-1,2,4-triazole-5-one core possesses multiple potential donor atoms, making it a versatile ligand for coordination with metal ions. The analogous thione derivatives have been extensively studied, revealing key insights into the ligating properties of this heterocyclic system.

Identification of Potential Donor Sites and Coordination Modes

The 4-amino-3-ethyl-1H-1,2,4-triazol-5-one molecule and its analogs feature several potential coordination sites: the nitrogen atoms of the triazole ring, the nitrogen atom of the exocyclic amino group, and the exocyclic oxygen atom of the carbonyl group. The corresponding thione analog, 4-amino-5-ethyl-2H-1,2,4-triazole-3(4H)-thione (AETT), exhibits thione-thiol tautomerism, allowing it to act as a neutral thione or a deprotonated thiol ligand. sci-hub.ru This suggests that this compound could exhibit keto-enol tautomerism, potentially coordinating as a neutral keto form or a deprotonated enol form.

Based on studies of analogous 4-amino-1,2,4-triazole (B31798) derivatives, several coordination modes can be anticipated:

Monodentate Coordination: The ligand can coordinate to a metal ion through a single donor atom, most commonly one of the ring nitrogen atoms or the exocyclic oxygen/sulfur atom.

Bidentate Chelating Coordination: The ligand can form a chelate ring by coordinating through two adjacent donor atoms. For the 4-amino-1,2,4-triazole-5-one core, this typically involves the nitrogen of the amino group and the exocyclic oxygen atom. nih.gov This mode of coordination leads to the formation of a stable five-membered ring.

Bridging Coordination: The triazole ring can act as a bridge between two metal centers, utilizing two of its nitrogen atoms. This is a common coordination mode for 1,2,4-triazole (B32235) derivatives, leading to the formation of polynuclear complexes.

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-amino-1,2,4-triazole derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Complexes with First-Row Transition Metals (Fe, Co, Ni, Cu, Zn, Mn)

Complexes of first-row transition metals with 4-amino-1,2,4-triazole derivatives have been synthesized and characterized. For instance, a series of coordination complexes of Ni(II), Cu(II), and Zn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been prepared in an alcoholic medium. nih.gov Spectroscopic data for these complexes suggest tetrahedral geometries for Ni(II) and Zn(II), while the Cu(II) complex exhibits a square planar geometry. nih.gov The ligand in these complexes acts as a bidentate donor, coordinating through the sulfur and amino group nitrogen atoms. nih.gov It is anticipated that this compound would form analogous complexes with first-row transition metals, with coordination occurring through the exocyclic oxygen and the amino nitrogen.

Complexes with Palladium and Silver

The coordination chemistry of 4-amino-1,2,4-triazole derivatives with palladium and silver has also been explored. In a study on 4-amino-5-ethyl-2H-1,2,4-triazole-3(4H)-thione (AETT), a silver(I) complex, [{[Ag(L1)]NO3}2]n, was synthesized by reacting the ligand with AgNO3 in ethanol. sci-hub.ru A palladium(II) complex, [(PPh3)2Pd(L1a)2]·4MeOH, was obtained from the reaction of a Schiff-base derivative of the ligand with [(PPh3)2PdCl2]. sci-hub.ru These findings suggest that this compound would also readily form complexes with palladium and silver ions.

Structural Analysis of Coordination Compounds Utilizing Triazole Ligands

X-ray crystallography is a powerful tool for the definitive structural characterization of metal-triazole complexes, providing precise information on bond lengths, bond angles, and coordination geometries.

Crystal Structures of Metal-Triazole Complexes

The crystal structures of several metal complexes with 4-amino-1,2,4-triazole derivatives have been determined. For the silver(I) complex with AETT, [{[Ag(L1)]NO3}2]n, the ligand acts as a bridging N,S-donor, linking the silver centers into a polymeric chain. sci-hub.ru In the palladium(II) complex, the Schiff-base derivative of AETT coordinates to the palladium center in a bidentate fashion through the imine nitrogen and the thionate sulfur atoms. sci-hub.ru

These structures confirm the versatile coordinating ability of the 4-amino-1,2,4-triazole core. For complexes of this compound, similar structural motifs are expected, with the exocyclic oxygen atom playing the role of the sulfur atom in coordination. The precise structural details, however, would depend on the specific metal ion and reaction conditions employed.

Below is an interactive data table summarizing the crystallographic data for a related silver complex.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) ** | β (°) | γ (°) ** |

| [{[Ag(AETT)]NO3}2]n sci-hub.ru | C8H14Ag2N10O6S2 | Monoclinic | P21/c | 10.339(1) | 12.083(1) | 8.998(1) | 90 | 109.53(1) | 90 |

Coordination Geometries and Ligand Conformational Adaptations

The coordination of 4-amino-3-alkyl-1,2,4-triazole derivatives to metal ions is characterized by the formation of various coordination geometries, which are highly dependent on the metal ion, counter-anions, and crystallization conditions. Research on the thione analogues reveals that these ligands typically act as bidentate chelating agents, coordinating to the metal center through the exocyclic amino group and the sulfur atom of the thione group. researchgate.net It is plausible that this compound would coordinate in a similar bidentate fashion, utilizing the amino nitrogen and the carbonyl oxygen.

In complexes with first-row transition metals, distorted octahedral and tetrahedral geometries are commonly observed. researchgate.net For instance, in bis(4-amino-3-alkyl-1,2,4-triazole-5-thione) complexes, Ni(II) often adopts a distorted octahedral geometry, while Zn(II) can be found in a distorted tetrahedral environment. researchgate.net The presence of co-ligands, such as water molecules, plays a crucial role in completing the coordination sphere of the metal ion. In several isostructural complexes of Co(II), Ni(II), and Zn(II) with 4-amino-3-propyl-1,2,4-triazole-5-thione, two water molecules are coordinated cis to each other, with the triazole ligands positioned with their amine groups cis and the sulfur atoms trans. researchgate.net

The conformational adaptation of the ligand upon coordination is a key feature. The triazole ring itself is relatively rigid and planar. However, the orientation of the substituents and the dihedral angles between the triazole ring and any other attached groups can vary. In the crystal structure of a derivative, 3-(4-amino-3-ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-chlorophenyl)propanoic acid, the triazole ring forms significant dihedral angles with the attached phenyl and chlorophenyl rings, indicating considerable conformational flexibility. nih.gov This flexibility allows the ligand to adapt to the steric and electronic requirements of the metal center's coordination sphere.

Table 1: Representative Coordination Geometries in Complexes of 4-Amino-3-alkyl-1,2,4-triazole-5-thione Derivatives

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Ni(II) | 4-amino-3-propyl-1,2,4-triazole-5-thione | Distorted Octahedral | researchgate.net |

| Zn(II) | 4-amino-3-propyl-1,2,4-triazole-5-thione | Distorted Tetrahedral | researchgate.net |

| Co(II) | 4-amino-3-propyl-1,2,4-triazole-5-thione | Distorted Octahedral | researchgate.net |

| Fe(II) | 4-amino-3-propyl-1,2,4-triazole-5-thione | Distorted Octahedral | researchgate.net |

Exploration of Coordination Polymers and Metal-Organic Frameworks (MOFs) Based on Triazole Ligands

The ability of 1,2,4-triazole-based ligands to bridge multiple metal centers makes them excellent candidates for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These extended structures are of great interest due to their potential applications in areas such as catalysis, gas storage, and sensing. The 4-amino-1,2,4-triazole moiety can act as a bridging ligand, connecting metal ions into one-, two-, or three-dimensional networks.

For example, a two-dimensional coordination polymer has been synthesized using 4-amino-4H-1,2,4-triazole and silver(I) nitrate (B79036). mdpi.com In this structure, the triazole ligand and one of the nitrate groups adopt a bridging mode, connecting crystallographically independent Ag(I) atoms. mdpi.com One silver atom exhibits a slightly bent coordination geometry, while the other has a distorted tetrahedral geometry. mdpi.com This demonstrates the versatility of the 4-amino-1,2,4-triazole core in forming extended networks.

The introduction of additional functional groups, such as carboxylates, onto the triazole scaffold can provide further coordination sites and enhance the structural diversity of the resulting CPs and MOFs. A cobalt(II) coordination polymer has been synthesized using 3-amino-1,2,4-triazole and 1H-benzimidazole-5,6-dicarboxylic acid as mixed ligands. nih.gov In this structure, the metal center adopts a tetrahedral geometry, and the ligands link the Co(II) ions to form a one-dimensional chain. These chains are then further extended into a three-dimensional framework through hydrogen-bonding interactions. nih.gov

While specific examples utilizing this compound in CPs or MOFs are not readily found, its structural features suggest it could be a valuable building block. The ethyl group at the 3-position can influence the steric interactions and potentially lead to the formation of porous frameworks. The amino group and the carbonyl oxygen, along with the nitrogen atoms of the triazole ring, provide multiple potential coordination sites for linking metal centers into extended architectures.

Table 2: Examples of Coordination Polymers with 4-Amino-1,2,4-triazole Derivatives

| Ligand(s) | Metal Ion | Dimensionality | Structural Features | Reference |

| 4-amino-4H-1,2,4-triazole | Ag(I) | 2D | Bridging triazole and nitrate ligands | mdpi.com |

| 3-amino-1,2,4-triazole, 1H-benzimidazole-5,6-dicarboxylic acid | Co(II) | 1D chains forming a 3D framework | Tetrahedral Co(II) centers | nih.gov |

Tautomerism and Isomerism in 4 Amino 3 Ethyl 1h 1,2,4 Triazol 5 One Systems

Thiol-Thione Tautomerism Investigation

The 4-amino-3-ethyl-1H-1,2,4-triazole-5-thione structure can exist in a dynamic equilibrium between two tautomeric forms: the thione (or lactam) form and the thiol (or lactim) form. This phenomenon, known as prototropic tautomerism, involves the migration of a proton, in this case between a nitrogen atom and the exocyclic sulfur atom. The equilibrium is influenced by factors such as the physical state (solid or solution), solvent polarity, and pH.

Experimental Evidence for Tautomeric Forms (e.g., Spectroscopic Fingerprints)

The identification and characterization of the thione and thiol tautomers are primarily accomplished through spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy. jocpr.comresearchgate.net Each tautomer presents a unique spectroscopic fingerprint, allowing for its detection and the study of the equilibrium.

In IR spectroscopy, the thione form is characterized by the presence of a C=S stretching vibration band, typically observed in the region of 1160–1270 cm⁻¹. dergipark.org.tr Conversely, the thiol tautomer is identified by a weak but sharp S-H stretching band around 2550–2650 cm⁻¹. oup.com The N-H stretching bands, usually found between 3100–3460 cm⁻¹, are also present and provide information about hydrogen bonding in the solid state. oup.com

NMR spectroscopy is another powerful tool for distinguishing between the two forms. researchgate.net In ¹H NMR spectra, the labile proton of the N-H group in the thione form typically resonates at a downfield chemical shift, often in the range of 13–14 ppm. oup.comnih.gov The S-H proton of the thiol form, if observable, appears much further upfield. In ¹³C NMR, the thione tautomer displays a characteristic C=S signal at approximately 169 ppm. oup.com

UV-Vis spectroscopy can also provide evidence for the tautomeric equilibrium. The thione group (C=S) acts as a chromophore, and its π→π* and n→π* transitions can result in distinct absorption bands that differ from those of the thiol form. jocpr.com Studies on related 1,2,4-triazole (B32235) derivatives have used techniques like HPLC-MS to separate and identify the two forms, confirming that the thione form is often the major component in solution. jocpr.comresearchgate.net

Table 1: Characteristic Spectroscopic Data for Thiol-Thione Tautomers of 4-Amino-1,2,4-triazole (B31798) Systems

| Spectroscopic Method | Tautomeric Form | Characteristic Signal/Region | Reference |

|---|---|---|---|

| IR Spectroscopy | Thione | ν(C=S): 1160-1270 cm⁻¹ | dergipark.org.troup.com |

| Thiol | ν(S-H): 2550-2650 cm⁻¹ | oup.com | |

| ¹H NMR | Thione | δ(N-H): ~13-14 ppm | oup.comnih.gov |

| ¹³C NMR | Thione | δ(C=S): ~169 ppm | oup.com |

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-Amino-3-ethyl-1H-1,2,4-triazol-5-one

Research directly focused on this compound is limited in the existing literature. However, by examining studies on analogous 4-amino-1,2,4-triazole (B31798) derivatives, several key characteristics and potential applications can be inferred. The core 1,2,4-triazole (B32235) ring is a versatile scaffold known for its presence in a wide array of biologically active compounds and its utility as a ligand in coordination chemistry. The 4-amino group is significant as it provides a site for further functionalization, potentially leading to the synthesis of Schiff bases and other derivatives with unique properties. The ethyl group at the 3-position is expected to influence the compound's solubility and steric profile, which can, in turn, affect its chemical reactivity and coordination behavior.

Studies on similar compounds suggest that 4-amino-3-substituted-1H-1,2,4-triazol-5-ones can be synthesized through multi-step reactions, often starting from carboxylic acid hydrazides. nih.gov These compounds are characterized by various spectroscopic methods, including IR, 1H NMR, and 13C NMR, to confirm their structures. urfu.ruaip.org The triazole core, with its multiple nitrogen atoms, presents several potential coordination sites, making it an excellent candidate for forming complexes with a variety of metal ions. researchgate.netmdpi.com

Identification of Unexplored Avenues in Synthetic Methodologies for the Compound

Future research could explore the following unexplored avenues:

One-Pot Synthesis: Developing a one-pot reaction from readily available starting materials would significantly enhance the efficiency of the synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation could potentially reduce reaction times and improve yields, as has been demonstrated for other heterocyclic compounds.

Green Chemistry Approaches: Investigating the use of greener solvents and catalysts would align with the principles of sustainable chemistry.

Combinatorial Synthesis: A combinatorial approach could be employed to generate a library of related derivatives by varying the substituent at the 3-position, which could then be screened for various applications.

A comparative data table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Multi-Step Synthesis | Well-established procedures for analogous compounds. | Can be time-consuming, lower overall yields. |

| One-Pot Synthesis | Increased efficiency, reduced waste. | Requires careful optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Shorter reaction times, potentially higher yields. | Requires specialized equipment. |

| Green Chemistry Approaches | Environmentally friendly, reduced hazardous waste. | May require development of new catalytic systems. |

Recommendations for Advanced Spectroscopic and Computational Techniques for Deeper Insights

To gain a more profound understanding of the structural, electronic, and photophysical properties of this compound, the application of advanced analytical and computational techniques is recommended.

Advanced Spectroscopic Techniques:

Single-Crystal X-ray Diffraction: Obtaining a single crystal and performing X-ray diffraction analysis would provide definitive information about its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would allow for unambiguous assignment of all proton and carbon signals, which is crucial for structural confirmation, especially for more complex derivatives.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide a precise molecular weight, confirming the elemental composition of the synthesized compound. mdpi.com

Computational Techniques:

Density Functional Theory (DFT): DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR spectra), and calculate electronic properties such as HOMO-LUMO energy gaps. researchgate.net

Time-Dependent DFT (TD-DFT): This method can be used to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions of the molecule. researchgate.net

Molecular Docking: For potential biological applications, molecular docking studies can predict the binding affinity and interaction modes of the compound with specific biological targets. nih.govresearchgate.net

Outlook on the Development of Novel Coordination Architectures and Functional Materials Derived from the Triazole Core

The this compound molecule is a promising building block for the construction of novel coordination polymers and functional materials. The triazole ring and the exocyclic amino group offer multiple coordination sites, allowing for versatile binding to metal centers. researchgate.netmdpi.com This versatility can lead to the formation of a wide range of coordination architectures, from simple mononuclear complexes to one-, two-, and three-dimensional coordination polymers. aminer.orgcore.ac.uk

The properties of these materials will be highly dependent on the choice of the metal ion and the coordination mode of the ligand. For example, coordination with paramagnetic metal ions could lead to materials with interesting magnetic properties. Furthermore, the incorporation of this triazole ligand into metal-organic frameworks (MOFs) could result in porous materials with potential applications in gas storage, separation, and catalysis. core.ac.uk

The development of functional materials derived from this triazole core could be guided by the following research directions:

Systematic Study of Coordination with d-block and f-block Metals: A comprehensive investigation of the coordination behavior of this compound with a wide range of transition metals and lanthanides would reveal the structural diversity of the resulting complexes.

Investigation of Photoluminescent Properties: Coordination with certain metal ions, such as zinc(II) or cadmium(II), could lead to luminescent materials with potential applications in sensing and optoelectronics.

Exploration of Catalytic Activity: The metal complexes derived from this ligand could be screened for their catalytic activity in various organic transformations.

The systematic exploration of this compound and its derivatives holds significant promise for the discovery of new compounds and materials with novel properties and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-3-ethyl-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with carbonyl-containing reagents. For example, refluxing 4-amino-3-ethyl precursors with aldehydes in ethanol, catalyzed by glacial acetic acid, for 4–6 hours achieves cyclization . Post-synthetic reduction with NaBH₄ in absolute ethanol (refluxed for 4 hours) can stabilize intermediates, followed by recrystallization from ethanol/water (1:3) to isolate pure products (yields >70%) . Key parameters include solvent polarity, temperature control (±5°C), and stoichiometric ratios of reactants.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions on the triazole ring, while IR spectroscopy identifies functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated for analogous triazolones .

Q. How does the ethyl substituent at position 3 influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The ethyl group enhances steric hindrance, reducing hydrolysis susceptibility in acidic/basic media. Stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C, with HPLC monitoring degradation over 24–72 hours. Comparative data show >90% stability at pH 7–9 and 25°C, but rapid decomposition (<50% remaining) under strongly acidic conditions (pH 2) at 60°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from variations in substituent electronic effects or assay protocols. Systematic SAR studies should standardize testing (e.g., MIC assays against S. aureus ATCC 25923 or MTT assays on HeLa cells) while modulating substituents (e.g., replacing ethyl with bulkier groups). Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like DHFR or kinases, correlating with experimental IC₅₀ values .

Q. How can computational modeling guide the design of triazolone derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) optimize geometries and predict electronic properties (HOMO-LUMO gaps, dipole moments). ADMET predictors (e.g., SwissADME) evaluate logP, solubility, and CYP450 interactions. For instance, introducing electron-withdrawing groups (e.g., -NO₂) at position 5 lowers logP (improving solubility) but may reduce blood-brain barrier penetration .

Q. What mechanistic insights explain the unexpected byproducts during triazolone synthesis?

- Methodological Answer : Side reactions, such as over-alkylation or ring-opening, occur due to competing nucleophilic pathways. For example, using excess bromoacetophenone in alkylation steps can lead to di-substituted byproducts. Reaction monitoring via TLC or in-situ FTIR identifies intermediates, while quenching at timed intervals minimizes byproduct formation. Crystallographic analysis of byproducts (e.g., dihydrotriazoles) clarifies reaction pathways .

Q. How do solvent polarity and catalyst choice affect regioselectivity in triazolone functionalization?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in alkylation reactions, enhancing regioselectivity at the N1 position. Catalysts like K₂CO₃ or DBU improve nucleophilicity of the triazole NH group. For instance, alkylation with benzyl bromide in DMF/K₂CO₃ yields >80% N1-substituted product, versus <50% in THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.